1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-[(4-chlorophenyl)sulfanyl]propan-1-one
CAS No.: 634155-05-8
Cat. No.: VC7893652
Molecular Formula: C19H18Cl2F3N3OS
Molecular Weight: 464.3 g/mol
* For research use only. Not for human or veterinary use.
![1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-[(4-chlorophenyl)sulfanyl]propan-1-one - 634155-05-8](/images/structure/VC7893652.png)
Specification
CAS No. | 634155-05-8 |
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Molecular Formula | C19H18Cl2F3N3OS |
Molecular Weight | 464.3 g/mol |
IUPAC Name | 2-(4-chlorophenyl)sulfanyl-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one |
Standard InChI | InChI=1S/C19H18Cl2F3N3OS/c1-12(29-15-4-2-14(20)3-5-15)18(28)27-8-6-26(7-9-27)17-16(21)10-13(11-25-17)19(22,23)24/h2-5,10-12H,6-9H2,1H3 |
Standard InChI Key | DOUBIMVQISCNOX-UHFFFAOYSA-N |
SMILES | CC(C(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)SC3=CC=C(C=C3)Cl |
Canonical SMILES | CC(C(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)SC3=CC=C(C=C3)Cl |
Introduction
Key Findings
The compound 1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-[(4-chlorophenyl)sulfanyl]propan-1-one (CAS: 634155-05-8) is a structurally complex molecule featuring a piperazine core linked to a chlorinated pyridine moiety and a propan-1-one group with a sulfanyl substituent. With a molecular weight of 464.34 g/mol, this compound exhibits unique physicochemical properties and potential pharmacological applications. Its synthesis involves multi-step organic reactions, and its structural features suggest interactions with biological targets such as enzymes or receptors. Safety data highlight moderate toxicity risks, necessitating careful handling in laboratory settings .
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₉H₁₈Cl₂F₃N₃OS, derived from its IUPAC name:
1-{2-[(4-chlorophenyl)sulfanyl]propanoyl}-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine . Key structural components include:
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A piperazine ring substituted at the 1-position with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group.
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A propan-1-one backbone modified with a 4-chlorophenylsulfanyl moiety.
Table 1: Molecular Data
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized through sequential reactions:
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Piperazine Functionalization: Coupling 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with a propan-1-one derivative.
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Sulfanyl Group Introduction: Thioether formation via nucleophilic substitution between a chloropropanoyl intermediate and 4-chlorothiophenol .
Key Reaction Conditions:
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Solvents: Dioxane or dimethylformamide (DMF).
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Catalysts: Triethylamine or potassium carbonate.
Reactivity Profile
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Nucleophilic Sites: The piperazine nitrogen and sulfur atom in the sulfanyl group.
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Electrophilic Sites: Carbonyl carbon in the propan-1-one moiety.
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ester and thioether linkages .
Physicochemical Properties
Lipophilicity and Partitioning
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LogP: Estimated ~4.2 (similar to trifluoromethyl-substituted piperazines) .
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Hydrogen Bonding: One donor (NH in piperazine) and six acceptors (carbonyl, pyridine N, sulfanyl S) .
Biological Activity and Mechanisms
Hypothesized Targets:
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Enzymes: Cytochrome P450 isoforms (due to halogen substituents).
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Receptors: GPCRs or ion channels (common for piperazine scaffolds) .
Structure-Activity Relationships (SAR)
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Trifluoromethyl Group: Enhances metabolic stability and membrane permeability .
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Chlorine Substituents: Increase binding affinity to hydrophobic pockets in target proteins.
Precaution | Recommendation |
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Personal Protective Equipment | Gloves, lab coat, eye protection |
Ventilation | Use fume hood |
Storage | 2–8°C in airtight container |
Environmental Impact
No ecotoxicity data are available, but chlorinated compounds generally require disposal via incineration .
Applications and Research Directions
Pharmaceutical Development
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Lead Compound: Potential optimization for CNS or antimicrobial agents .
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Prodrug Design: Ester or thioether linkages may enable controlled release .
Industrial Uses
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